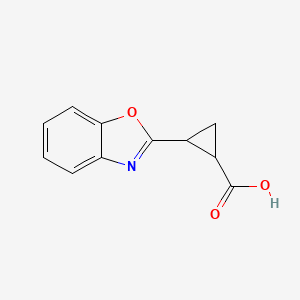

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid

Descripción general

Descripción

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol.

Métodos De Preparación

The synthesis of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a benzoxazole derivative. The reaction conditions often include the use of a strong base and a suitable cyclopropanating agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity .

Comparación Con Compuestos Similares

Actividad Biológica

2-(1,3-Benzoxazol-2-yl)cyclopropanecarboxylic acid is a compound of growing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing biochemical pathways. It has been shown to bind to active sites on enzymes, leading to either inhibition or activation of enzymatic activities. For example, it can interact with proteases, impacting protein degradation pathways.

Cellular Effects

This compound affects cellular functions by modulating signaling pathways and gene expression. Research indicates that it may influence the MAPK/ERK pathway, which is crucial for regulating cell proliferation and survival.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Cell Proliferation | Modulates pathways affecting growth |

| Gene Expression | Alters transcription factors |

| Metabolic Activity | Influences metabolic processes |

Molecular Mechanism

The molecular mechanism of action involves specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit enzymatic activity by preventing substrate access .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage in animal models. Lower doses may enhance cellular function and metabolic balance, while higher doses could lead to cytotoxicity. Studies have demonstrated that at certain concentrations, it shows selective toxicity towards cancer cells compared to normal cells .

Table 2: Dosage Effects Observed in Animal Studies

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 10 | Enhanced metabolic activity |

| 50 | Mild cytotoxicity in normal cells |

| 200 | Significant anti-cancer effects |

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with enzymes and cofactors. These interactions can alter metabolite levels within cells, impacting overall cellular metabolism.

Transport and Distribution

Transport mechanisms for this compound involve specific transporters and binding proteins that regulate its localization within cells. Understanding these mechanisms is crucial for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its biological activity. It may be directed to specific organelles through targeting signals or post-translational modifications, which can influence its overall effectiveness in cellular contexts.

Research Applications

The compound has broad applications in scientific research:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Investigated for potential antimicrobial and anticancer properties.

- Medicine : Ongoing studies aim to explore therapeutic applications.

- Industry : Used in developing new materials and chemical processes .

Case Studies

Recent studies have highlighted the potential of benzoxazole derivatives in various biological contexts. For instance, a study focusing on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria while showing lower toxicity towards normal cells compared to cancer cells . These findings underscore the therapeutic potential of compounds within the benzoxazole family.

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)7-5-6(7)10-12-8-3-1-2-4-9(8)15-10/h1-4,6-7H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHDEKCVGNAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239262 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142214-36-5 | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 2-(2-benzoxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.